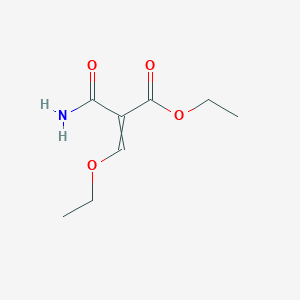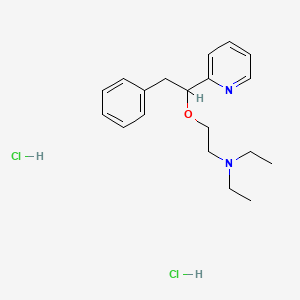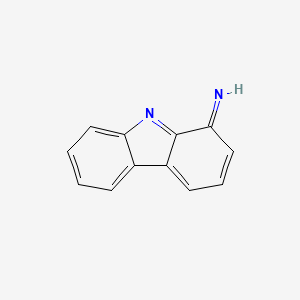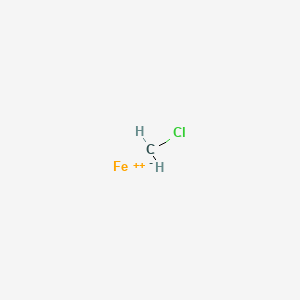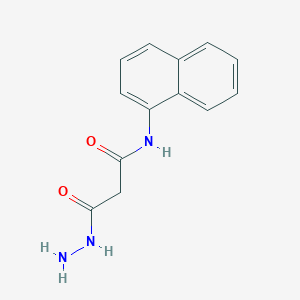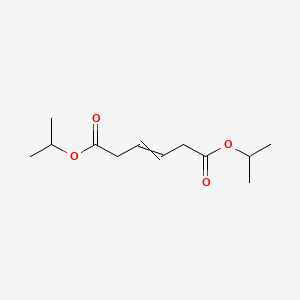
Dipropan-2-yl hex-3-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from hex-3-enedioic acid and propan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hex-3-enedioic acid.
Reduction: Hex-3-enediol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl hex-3-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Wirkmechanismus
The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Dipropan-2-yl but-2-enedioate: Similar ester structure but with a shorter carbon chain.
Dipropan-2-yl hexanedioate: Similar structure but without the double bond in the carbon chain.
Uniqueness: Dipropan-2-yl hex-3-enedioate is unique due to the presence of the double bond in its carbon chain, which imparts different chemical reactivity and properties compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
90157-48-5 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
dipropan-2-yl hex-3-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI-Schlüssel |
CFOBFZPRLQAIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC=CCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



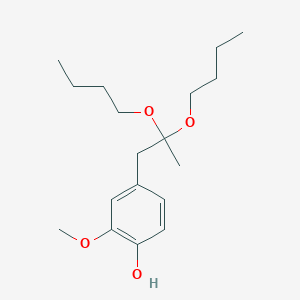
![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
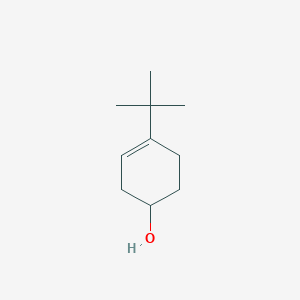
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
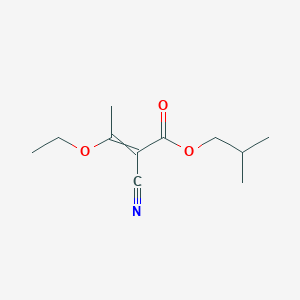
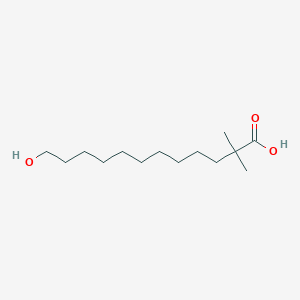
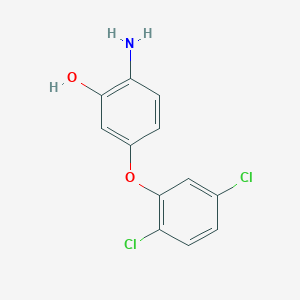
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
